N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
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Overview
Description
The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, it’s worth noting that compounds with a benzo[d][1,3]dioxole structure feature have been synthesized using well-known Pd-catalyzed arylation to set the framework . This strategy was also combined with Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Scientific Research Applications
1. Antimicrobial and Antifungal Applications
Research has demonstrated the potential of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide in antimicrobial and antifungal applications. For instance, a study by Pandya et al. (2019) synthesized a library of related compounds and found them to exhibit significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains. These compounds were characterized for their drug-likeness properties using in silico ADME prediction, suggesting their potential as effective antimicrobial and antifungal agents (Pandya, Dave, Patel, & Desai, 2019).
2. Radioligand Applications
Another study by Baraldi et al. (2004) explored the use of a similar compound, MRE 2029-F20, as a selective antagonist ligand of A2B adenosine receptors. This research focused on developing [3H]-MRE 2029-F20 as a radioligand, which was shown to bind to human A2B receptors with high specificity. This suggests potential applications in the pharmacological characterization of human A2B adenosine receptor subtypes (Baraldi et al., 2004).
3. Antioxidant Activity
In the realm of antioxidant research, a study by Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl acetamides with a core structure similar to this compound. These compounds showed moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).
Mechanism of Action
Future Directions
Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-14-17-11-24-27(16-5-3-2-4-6-16)21(17)22(29)26(25-14)12-20(28)23-10-15-7-8-18-19(9-15)31-13-30-18/h2-9,11H,10,12-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLKTADBALVUBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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